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Introduction
AMG 925 is a potent and selective, orally bioavailable small-molecule inhibitor that uniquely

targets both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3]

This dual inhibitory activity presents a compelling therapeutic strategy, particularly in the

context of acute myeloid leukemia (AML), where aberrant FLT3 signaling is a common driver of

disease and where CDK4 plays a crucial role in cell cycle progression.[3][4] This document

provides an in-depth technical guide on the binding affinity, experimental methodologies, and

relevant signaling pathways associated with AMG 925.

Binding Affinity of AMG 925
The inhibitory potency of AMG 925 against its primary targets, FLT3 and CDK4, as well as

other related kinases, has been determined through various biochemical and cellular assays.

The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
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Target Assay Type IC50 (nM) Reference

FLT3 Kinase Assay 2 ± 1 [2]

CDK4 Kinase Assay 3 ± 1 [2]

CDK6 Kinase Assay 8 ± 2 [2]

CDK2 Kinase Assay 375 ± 150 [2]

CDK1 Kinase Assay 1900 ± 510 [2]

Cellular Assays

MOLM13 (FLT3-ITD) Proliferation Assay 19 [2][5]

Mv4-11 (FLT3-ITD) Proliferation Assay 18 [2][5]

U937 (FLT3-WT) Proliferation Assay 52 [6]

THP1 (FLT3-WT) Proliferation Assay 47 [6]

MOLM13sr (FLT3-

ITD/D835Y)
Proliferation Assay 23 [6]

Mv4-11sr (FLT3-

ITD/D835V)
Proliferation Assay 9 [6]

Colo205 (RB+) Proliferation Assay 55 [7]

Experimental Protocols
The determination of AMG 925's binding affinity and cellular activity involves a range of

established experimental protocols.

Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of AMG 925 on purified kinase enzymes.

General Principle: These assays typically measure the phosphorylation of a substrate by a

specific kinase in the presence of varying concentrations of the inhibitor. The amount of

phosphorylation is quantified, often using radioisotopes (e.g., ³²P-ATP or ³³P-ATP) or

fluorescence-based methods.
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Methodology:

Purified recombinant FLT3 or CDK4/cyclin D1 enzyme is incubated with a specific peptide

substrate and ATP.

AMG 925 is added at a range of concentrations.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is measured.

IC50 values are calculated by plotting the percentage of kinase activity against the

logarithm of the inhibitor concentration. A competitive binding assay format may also be

employed to determine the dissociation constant (Kd).[8]

Cell-Based Proliferation Assays
Objective: To assess the effect of AMG 925 on the growth and viability of cancer cell lines.

Methodology ([³H]thymidine Incorporation):[2]

AML cell lines (e.g., MOLM13, Mv4-11) are seeded in multi-well plates.

Cells are treated with various concentrations of AMG 925 for a specified duration (e.g., 72

hours).

[³H]thymidine is added to the culture medium for the final hours of incubation.

During DNA synthesis in proliferating cells, the radiolabeled thymidine is incorporated.

Cells are harvested, and the amount of incorporated radioactivity is measured using a

beta-plate counter.

The IC50 value, representing the concentration of AMG 925 that inhibits cell proliferation

by 50%, is determined.

Apoptosis Assays
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Objective: To determine if the growth-inhibitory effects of AMG 925 are due to the induction

of programmed cell death.

Methodology (Annexin V/Sytox Green Staining):[6]

Cells are treated with AMG 925 for a defined period (e.g., 48 hours).

Cells are harvested and washed.

Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer

leaflet of the plasma membrane during early apoptosis) and a viability dye like Sytox

Green (which enters cells with compromised membrane integrity, characteristic of late

apoptosis or necrosis).

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic

cells.

Pharmacodynamic Marker Analysis
Objective: To confirm the on-target activity of AMG 925 in a cellular context by measuring the

phosphorylation status of key downstream signaling proteins.

Methodology (Immunoprecipitation-Western Blot (IP-WB) and MSD Assays):[6]

Cells are treated with AMG 925 for a short duration (e.g., 1 hour).

Cells are lysed to extract proteins.

For P-FLT3 and P-STAT5, specific antibodies are used to immunoprecipitate the target

protein or the protein lysates are analyzed directly.

The phosphorylation status of FLT3, STAT5 (a downstream target of FLT3), and Rb (a

direct substrate of CDK4) is detected and quantified using phospho-specific antibodies via

Western blotting or Meso Scale Discovery (MSD) assays.[3][6]

Signaling Pathways and Mechanism of Action
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AMG 925 exerts its anti-cancer effects by simultaneously inhibiting two critical signaling

pathways involved in cell proliferation and survival.

FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in

the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a

significant subset of AML patients, FLT3 is constitutively activated by mutations such as internal

tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD). This leads to

uncontrolled cell growth and survival. AMG 925, as a type 1 kinase inhibitor, binds to the active

conformation of FLT3, thereby blocking its kinase activity and the subsequent phosphorylation

of downstream signaling molecules like STAT5.[4]
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FLT3 Signaling Pathway and Inhibition by AMG 925.

CDK4 Signaling Pathway
Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, is a key regulator of the G1-S

phase transition of the cell cycle. The CDK4/Cyclin D complex phosphorylates the

retinoblastoma protein (Rb), leading to its inactivation. This, in turn, releases the E2F

transcription factor, which activates the transcription of genes required for DNA replication and

cell cycle progression. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb,

thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle

arrest.[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b612021?utm_src=pdf-body-img
https://www.benchchem.com/product/b612021?utm_src=pdf-body
https://www.benchchem.com/product/b612021?utm_src=pdf-body
https://aacrjournals.org/mct/article/14/2/375/175766/AMG-925-Is-a-Dual-FLT3-CDK4-Inhibitor-with-the
https://aacrjournals.org/mct/article/13/4/880/91694/Preclinical-Evaluation-of-AMG-925-a-FLT3-CDK4-Dual
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Control

CDK4 / Cyclin D

Rb

Phosphorylation

p-Rb (inactive)

E2F

Release

S-Phase Gene
Transcription

AMG 925

Inhibition

Click to download full resolution via product page

CDK4 Signaling Pathway and Inhibition by AMG 925.

Experimental Workflow Overview
The preclinical evaluation of AMG 925 follows a logical progression from biochemical assays to

cellular and in vivo models to comprehensively characterize its activity.
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General Experimental Workflow for Preclinical Evaluation of AMG 925.

Conclusion
AMG 925 demonstrates potent dual inhibitory activity against FLT3 and CDK4. This is

supported by low nanomolar IC50 values in biochemical assays and potent anti-proliferative

and pro-apoptotic effects in AML cell lines, including those with resistance-conferring FLT3

mutations.[2][6][9] The mechanism of action is well-defined, involving the suppression of key

signaling pathways that drive cancer cell proliferation and survival. The preclinical data suggest

that the combined inhibition of FLT3 and CDK4 by AMG 925 may offer a more durable clinical

response compared to inhibitors targeting only FLT3.[3][9] This comprehensive technical

overview provides a foundation for further research and development of this promising

therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://aacrjournals.org/mct/article/14/2/375/175766/AMG-925-Is-a-Dual-FLT3-CDK4-Inhibitor-with-the
https://www.chemietek.com/amg-925-details.aspx
https://aacrjournals.org/mct/article/13/4/880/91694/Preclinical-Evaluation-of-AMG-925-a-FLT3-CDK4-Dual
https://www.caymanchem.com/product/29245/amg-925
https://aacrjournals.org/mct/article/doi/10.1158/1535-7163.MCT-13-0858/286807/p/Preclinical-Evaluation-of-AMG-925-a-FLT3-CDK4-Dual
https://pubmed.ncbi.nlm.nih.gov/25487917/
https://pubmed.ncbi.nlm.nih.gov/25487917/
https://www.benchchem.com/product/b612021#amg-925-binding-affinity-for-flt3-and-cdk4
https://www.benchchem.com/product/b612021#amg-925-binding-affinity-for-flt3-and-cdk4
https://www.benchchem.com/product/b612021#amg-925-binding-affinity-for-flt3-and-cdk4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

